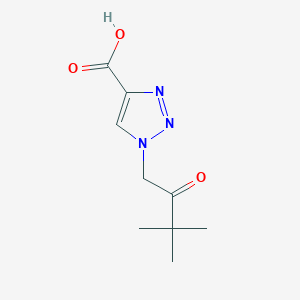
3-Chloropropyl 2-hydroxypropanoate
Overview
Description
3-Chloropropyl 2-hydroxypropanoate, also known as chloropropyl hydroxypropionate, is a chemical compound with the molecular formula C6H11ClO3 . It has a molecular weight of 166.60 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloropropyl 2-hydroxypropanoate has been reported. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of 3-Chloropropyl 2-hydroxypropanoate consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Scientific Research Applications
Production of Bio-based Chemicals
3-Chloropropyl 2-hydroxypropanoate: can be used as an intermediate in the production of bio-based chemicals like 3-Hydroxypropionic acid (3HP) and acrylic acid (AA) . These chemicals are derived from renewable resources and are important for creating environmentally friendly processes .
Biological Production of 3-Hydroxypropionic Acid
The compound serves as a precursor in the biological production of 3HP , which is a valuable molecule for generating high added-value chemicals such as 1,3-propanediol , acrylic acid , acrylamide , and bioplastics . This process is mainly carried out using glycerol and glucose as renewable carbon sources .
Polymerization to Poly(3-hydroxypropionate)
3-Chloropropyl 2-hydroxypropanoate: can be polymerized to yield poly(3-hydroxypropionate) (P-3HP) , a polymer with a wide range of applications in chemical synthesis due to its two reactive groups—hydroxyl and carboxyl .
Analytical Chemistry
In analytical chemistry, 3-Chloropropyl 2-hydroxypropanoate can be used for the preparation of standards and reagents. It is essential for methods such as NMR , HPLC , LC-MS , and UPLC , providing accurate results for pharmaceutical testing .
Surface Modification of Cellulosic Fibers
This compound is utilized to prepare negatively charged probe particles. These particles are crucial for studying the nanoporosity of cellulosic fibers, their streaming potential, and their interactions with cationic polyelectrolytes .
Microcrystalline Cellulose Particle Derivatization
3-Chloropropyl 2-hydroxypropanoate: is also employed in the surface derivatization of microcrystalline cellulose (MCC) particles. This modification imparts a strong negative zeta potential to the particles, which is significant for various industrial applications .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-hydroxypropionic acid (3-hp), interact with various enzymes in the cell, including acetyl-coa and propionyl-coa carboxylases .
Mode of Action
In the 3-hydroxypropionate cycle, carbon dioxide is fixed by acetyl-CoA and propionyl-CoA carboxylases, resulting in the formation of malyl-CoA, which is further split into acetyl-CoA and glyoxylate .
Biochemical Pathways
3-Chloropropyl 2-hydroxypropanoate may affect the 3-hydroxypropionate cycle, a carbon fixation pathway utilized by numerous microorganisms. This pathway results in the production of intermediates such as acetyl-CoA, glyoxylate, and succinyl-CoA . The 3-hydroxypropionate cycle can be broken down into two major phases: carbon dioxide fixation and glyoxylate assimilation .
Pharmacokinetics
The compound’s molecular weight (16660) and structure suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloropropyl 2-hydroxypropanoate. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .
properties
IUPAC Name |
3-chloropropyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-5(8)6(9)10-4-2-3-7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUDFKZVFTJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl 2-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)

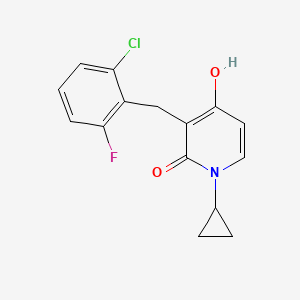
![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)
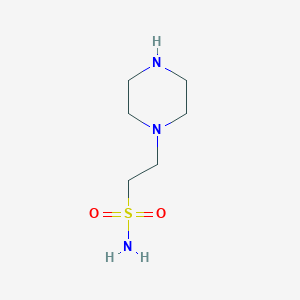
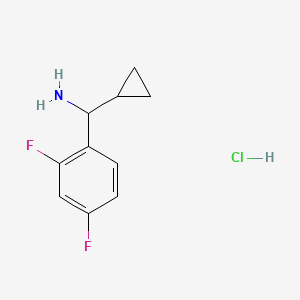
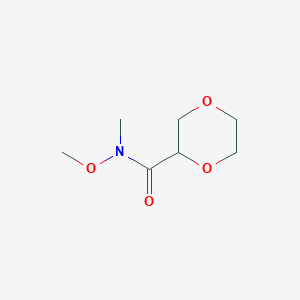
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)
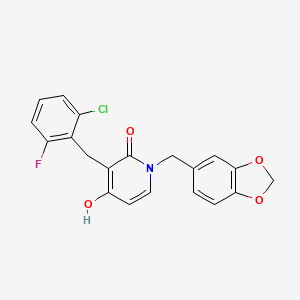

![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)
